molecular formula C7H6N4S B078592 5-Anilino-1,2,3,4-thiatriazole CAS No. 13078-30-3

5-Anilino-1,2,3,4-thiatriazole

Cat. No. B078592
CAS RN: 13078-30-3
M. Wt: 178.22 g/mol
InChI Key: WBIAWXNTQCZGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Anilino-1,2,3,4-thiatriazole can be synthesized through microbial hydroxylation, where specific fungi and bacteria are employed to convert it to hydroxylated derivatives (Theriault & Longfield, 1973). Additionally, one-pot synthesis methods have been developed for creating 5-substituted derivatives, demonstrating moderate to high yields under controlled conditions (Konstantinova et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-amino-1,2,3,4-thiatriazole, a related compound, provides insights into the electron distribution and reactivity potential of 5-Anilino-1,2,3,4-thiatriazole. It features a heteroaromatic ring that influences its chemical behavior (Zaworotko et al., 1979).

Chemical Reactions and Properties

5-Anilino-1,2,3,4-thiatriazole undergoes various chemical reactions, including hydroxylation, to produce hydroxylated derivatives with specific microbial cultures. This conversion demonstrates the compound's reactivity and the potential for further derivatization (Theriault & Longfield, 1973).

Physical Properties Analysis

The literature review did not specifically highlight the physical properties of 5-Anilino-1,2,3,4-thiatriazole. However, the physical properties of related compounds, such as solubility, melting point, and stability, can often be inferred from molecular structure analyses and are crucial for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties of 5-Anilino-1,2,3,4-thiatriazole, such as reactivity, stability, and potential for further chemical transformations, are reflected in its ability to undergo hydroxylation and interact with various reagents to form new derivatives. These characteristics underscore the compound's versatility in chemical synthesis and potential applications in various fields (Theriault & Longfield, 1973).

Scientific Research Applications

  • Microbial Hydroxylation : A study by Theriault and Longfield (1973) explored the ability of various fungi, actinomycetes, and bacteria to convert 5-Anilino-1,2,3,4-thiatriazole to hydroxylated derivatives. They found that certain cultures, including Aspergillus tamarii, were capable of this conversion, indicating potential for biotechnological applications in producing hydroxylated thiatriazole derivatives (Theriault & Longfield, 1973).

  • Chemical Properties and Synthesis : The chemistry of 1,2,3,4-thiatriazoles, including 5-Anilino-1,2,3,4-thiatriazole, was detailed in a publication by Jensen and Pedersen (1964). This work covered various synthesis methods and the chemical properties of these compounds, providing a fundamental understanding of the thiatriazole class (Jensen & Pedersen, 1964).

  • Potential Anticancer Compounds : Wahab (1979) investigated the synthesis of substituted thiatriazoles, including 5-Anilino-1,2,3,4-thiatriazole derivatives, for their potential anticancer activity. Some of these compounds showed inhibitory activity against cancer cell lines, suggesting their potential as therapeutic agents (Wahab, 1979).

  • Nanocrystal Applications : Webber and Brutchey (2012) explored the use of 1,2,3,4-thiatriazole-5-thiolate, a related compound, as a ligand for CdSe nanocrystals. This study highlighted the potential of thiatriazole derivatives in nanotechnology, particularly in creating stable colloidal suspensions for various applications (Webber & Brutchey, 2012).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

N-phenylthiatriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAWXNTQCZGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156738
Record name 1,2,3,4-Thiatriazol-5-amine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Anilino-1,2,3,4-thiatriazole

CAS RN

13078-30-3
Record name N-Phenyl-1,2,3,4-thiatriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Anilino-1,2,3,4-thiatriazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenylamino)thiatriazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44915
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Record name 1,2,3,4-Thiatriazol-5-amine, N-phenyl-
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Record name 5-Anilino-1,2,3,4-thiatriazole
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Record name 5-ANILINO-1,2,3,4-THIATRIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RJ Theriault, TH Longfield - Applied Microbiology, 1973 - Am Soc Microbiol
Two hundred eighty-five fungi, including 100 basidiomycetes and 35 yeasts, 75 actinomycetes, and 40 bacteria were screened for their ability to convert 5-anilino-1,2,3,4-thiatriazole (AT…
Number of citations: 19 journals.asm.org
E Lieber, CN Pillai, RD Hites - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
The reaction of nitrous acid with 4-alkyl- or 4-aryl-thiosemicarbazides, as well as the reaction of alkyl- or aryl-isothiocyanates with hydrazoic acid, leads to the identical 5-(substituted)…
Number of citations: 107 cdnsciencepub.com
T Lavy
Number of citations: 0
E Lieber, CN Pillai, E Oftedahl, RD Hites… - Inorganic …, 1960 - Wiley Online Library
The Diazotization of Thiosemicarbazide and 4â•’Alkyl and 4â•’Aryl Thiosemicarbazides Page 1 42 INORGANIC SYNTHESES 2. A. YA. YAKUBOVICH, SP MAKAROV, and GI GAVRILOV…
Number of citations: 4 onlinelibrary.wiley.com
GS Kumar, RPS Chauhan - academia.edu
The kinetic parameters are determined firstly using Freeman and Carroll method and the results are compared with the data developed by Zsako Procedure. A short experimental …
Number of citations: 0 www.academia.edu
C Sita, VK Mohan, MGR Reddy - Journal of energetic materials, 1993 - Taylor & Francis
Several energetic metal complexes of aryl mercapto tetrazoles have been investigated for their thermal decomposition and explosive properties. Peak decomposition temperatures and …
Number of citations: 3 www.tandfonline.com
J Hochlowski, J Olson, J Pan, D Sauer… - Journal of liquid …, 2003 - Taylor & Francis
A commercially available preparative scale supercritical fluid chromatography (SFC) system has been customized and applied to the purification of high throughput organic synthesis (…
Number of citations: 18 www.tandfonline.com
H Du, J Wang, J Watzl, X Zhang, Z Hu - Toxicology letters, 2008 - Elsevier
The grid search support vector machine (GS-SVM) was used to build a classification structure–activity relationship (CSAR) model and to predict the genotoxicity property of 140 …
Number of citations: 18 www.sciencedirect.com
CA Carmody - 2004 - eprints.soton.ac.uk
CLDN has been reported to be the universal quantitative detector for nitrogenous compounds offering selectivity, sensitivity and linearity. For linear nitrogen systems this has been …
Number of citations: 2 eprints.soton.ac.uk
PD Mosier, PC Jurs, LL Custer… - Chemical research in …, 2003 - ACS Publications
We report several binary classification models that directly link the genetic toxicity of a series of 140 thiophene derivatives with information derived from the compounds' molecular …
Number of citations: 62 pubs.acs.org

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